molecular formula C23H23N3O5 B1662842 Topotecan CAS No. 123948-87-8

Topotecan

Cat. No. B1662842
M. Wt: 421.4 g/mol
InChI Key: UCFGDBYHRUNTLO-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topotecan is a medicine used to treat small cell lung cancer that has relapsed or gotten worse . It belongs to the group of medicines known as antineoplastics or cancer medicines . It interferes with the growth of cancer cells, which are eventually destroyed .


Synthesis Analysis

Topotecan is efficiently loaded into liposomes with a transmembrane (NH4)(H2PO4) gradient . This phenomenon proposes a superior alternative technique of loading topotecan into lipid vesicles . The process of making topotecan involves reacting the topotecan or the resulting mixture of the reacting step with a hydrochloric acid to make the topotecan hydrochloride .


Molecular Structure Analysis

Topotecan has unique structural features—lactone forms with closed lactone rings and carboxylate forms with open lactone rings exist in a reversible equilibrium under physiological conditions . The molecular formula of Topotecan is C23H23N3O5 .


Chemical Reactions Analysis

Topotecan is an anticancer drug, and its anticancer effect is expected via intrathecal administration . By controlling the unique structural feature of topotecan, a pH-dependent lactone ring-opening/closing reversible reaction, a method to measure the concentration of topotecan in the cerebrospinal fluid (CSF) for clinical monitoring of personalized medicine has been developed .


Physical And Chemical Properties Analysis

The molecular weight of Topotecan is 421.45 . It is a powder that should be stored at -20°C .

Scientific Research Applications

Topotecan's Role in Treating Glioma Cells

Topotecan, as a topoisomerase I inhibitor, has been evaluated for its effectiveness in treating malignant glioma. A study involving 12 human malignant glioma cell lines revealed that high p53 protein levels, but not the genetic or functional status of p53, were associated with increased topotecan-induced DNA/topoisomerase I complex formation. This suggests a potential role for p53 protein in modulating topoisomerase I activity, although the major molecular determinants of topotecan sensitivity in glioma cells are yet to be identified (Schmidt et al., 2001).

Interaction with DNA

A pivotal study developed electrochemical biosensor platforms to investigate the interaction between topotecan and DNA. This study was the first to explore the interaction of topotecan with double-stranded DNA (dsDNA), offering insights into how topotecan affects DNA structure. The research utilized differential pulse voltammetry and electrochemical impedance spectroscopy, significantly enhancing sensor response and providing valuable data on topotecan-DNA interactions (Congur et al., 2015).

Fluorescence Spectral Properties

The fluorescence spectral properties of topotecan were studied using steady-state and time-resolved fluorometry. This research provided insights into how topotecan interacts with double-helical DNA oligomers, leading to increased anisotropies and suggesting loose binding of the drug to DNA. These findings are critical for understanding the molecular interactions of topotecan in cancer treatment (Gryczynski et al., 1999).

Synergistic Effects with Other Compounds

A study demonstrated the synergistic effect of combining topotecan with thymoquinone, a compound from Nigella sativa seeds, in treating human colorectal cancer cells. This combination was found to inhibit proliferation and reduce toxicity through mechanisms independent of p53 and Bax/Bcl2, indicating the potential for using topotecan in combination therapies (Khalife et al., 2016).

Pediatric Cancer Treatment

Topotecan has been used in treating pediatric patients with resistant and recurrent solid tumors. A retrospective study of 10 patients treated with topotecan alone or in combination with other chemotherapeutic agents showed favorable responses in half of the patients. This underscores topotecan's potential in pediatric oncology (Pérez Martínez et al., 2003).

Radiosensitization Properties

Research on thecombination of topotecan with ionizing radiation found that subtoxic concentrations of topotecan enhanced radiation-induced cell killing in both Chinese hamster ovary and P388 murine leukemia cells. This potentiation of radiation-induced cell death suggests that topotecan could be useful in radiosensitization therapies for cancer treatment (Mattern et al., 1991).

Electrochemical Detection and Pharmacokinetics

Another study explored the electrochemical detection of topotecan using nano-acetylene black film. This method showed high sensitivity and rapid response, indicating its potential for clinical applications in monitoring topotecan levels in patients (Cheng et al., 2011).

Safety And Hazards

Topotecan may cause genetic defects . Accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects associated with therapeutic use include decreased white blood cells (leukopenia), gastrointestinal disturbances, diarrhea, fever, vasodilation, liver enzyme changes, fatigue, weakness, loss of hair, hypersensitivity reactions .

Future Directions

Topotecan is an active second-line chemotherapeutic drug, used to treat patients with relapsed ovarian carcinoma . In the future, larger, well-designed post-marketing randomized controlled trials will be needed for better representation .

properties

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042685
Record name Topotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Topotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.61e-01 g/L
Record name Topotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Topotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Topotecan has the same mechanism of action as irinotecan and is believed to exert its cytotoxic effects during the S-phase of DNA synthesis. Topoisomerase I relieves torsional strain in DNA by inducing reversible single strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single strand breaks. This ternary complex interferes with the moving replication fork, which leads to the induction of replication arrest and lethal double-stranded breaks in DNA. As mammalian cells cannot efficiently repair these double strand breaks, the formation of this ternary complex eventually leads to apoptosis (programmed cell death). Topotecan mimics a DNA base pair and binds at the site of DNA cleavage by intercalating between the upstream (−1) and downstream (+1) base pairs. Intercalation displaces the downstream DNA, thus preventing religation of the cleaved strand. By specifically binding to the enzyme–substrate complex, Topotecan acts as an uncompetitive inhibitor., Topoisomerase I relieves torsional strain in DNA by inducing reversible single-strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single-strand breaks. The cytotoxicity of topotecan is thought to be due to double-strand DNA damage produced during DNA synthesis, when replication enzymes interact with the ternary complex formed by topotecan, topoisomerase I, and DNA. Mammalian cells cannot efficiently repair these double strand breaks.
Record name Topotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Topotecan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Topotecan

CAS RN

123948-87-8, 119413-54-6
Record name Topotecan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123948-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topotecan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name topotecan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Topotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione;
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOPOTECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Topotecan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Topotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213-218 °C, 213 - 218 °C
Record name Topotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Topotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Topotecan
Reactant of Route 2
Reactant of Route 2
Topotecan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Topotecan
Reactant of Route 4
Topotecan
Reactant of Route 5
Topotecan
Reactant of Route 6
Topotecan

Citations

For This Compound
76,700
Citations
VMM Herben, WW ten Bokkel Huinink… - Clinical …, 1996 - Springer
… Topotecan is stable in infusion fluids in the presence of tartaric … Topotecan has been administered in phase I trials in several … of topotecan have been reported in the literature.f16-19] …
Number of citations: 205 link.springer.com
C Kollmannsberger, K Mross, A Jakob, L Kanz… - Oncology, 1999 - karger.com
… topotecan in small cell lung cancer and ovarian cancer patients. A randomized phase III trial of topotecan … cisplatin/cyclophosphamide has demonstrated that topotecan is as effective as …
Number of citations: 274 karger.com
EK Rowinsky, LB Grochow, CB Hendricks… - J Clin …, 1992 - researchgate.net
… -19 Two species of topotecan, an active closed-ring lactone … to (1) determine the MTD of topotecan given by a brief, daily … of topotecan; and (5) describe the pharmacology of topotecan …
Number of citations: 460 www.researchgate.net
JF Heron - The Oncologist, 1998 - academic.oup.com
… in the clearance of both topotecan lactone and total topotecan and of the plasma AUC … topotecan lactone during co-administration of phenytoin suggested that an increase in topotecan …
Number of citations: 40 academic.oup.com
DC Drummond, CO Noble, Z Guo, ME Hayes… - Journal of controlled …, 2010 - Elsevier
… nanoliposomal topotecan and poorly permeable free topotecan in receptor-… topotecan in nanoliposomes significantly improves the targetability and pharmacokinetic profile of topotecan, …
Number of citations: 137 www.sciencedirect.com
GJ Creemers, B Lund, J Verweij - Cancer treatment reviews, 1994 - Elsevier
Camptothecin is a plant alkaloid extract from the Camptotheca acumminata tree, which is cultivated throughout Asia (1). In the early 197Os, camptothecin demonstrated antineoplastic …
Number of citations: 306 www.sciencedirect.com
ET Wong, A Berkenblit - The Oncologist, 2004 - academic.oup.com
… Topotecan is also approved in patients with recurrent ovarian cancer [26, 27]. The activity, … associated with topotecan have established the clinical value of topotecan in second-line …
Number of citations: 112 academic.oup.com
W ten Bokkel Huinink, M Gore, J Carmichael… - Journal of Clinical …, 1997 - ascopubs.org
… Median durations of response to topotecan and paclitaxel were 32 and 20 weeks, … was 61 weeks for topotecan and 43 weeks for paclitaxel (P = .515). Response rates for topotecan and …
Number of citations: 832 ascopubs.org
JW Jonker, JW Smit, RF Brinkhuis… - Journal of the …, 2000 - academic.oup.com
… topotecan, … topotecan and mitoxantrone was determined. To avoid the confounding drug transport provided by P-glycoprotein (P-gp), the roles of Bcrp1 in the bioavailability of topotecan …
Number of citations: 818 academic.oup.com
AN Gordon, JT Fleagle, D Guthrie, DE Parkin… - Journal of clinical …, 2001 - ascopubs.org
… For overall survival, PLD was significantly superior to topotecan (P = .008), with a median of … of topotecan (P = .455). Severe hematologic toxicity was more common with topotecan and …
Number of citations: 438 ascopubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.